

A Technical Guide to the Spectroscopic Analysis of Scutebarbatine W

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic methodologies employed in the structural elucidation of **Scutebarbatine W**, a neo-clerodane diterpenoid isolated from Scutellaria barbata. While the specific spectral data for **Scutebarbatine W** is found in the primary literature, this document outlines the requisite experimental protocols and data analysis frameworks generic to this class of compounds, serving as a technical reference for researchers.

The structure of **Scutebarbatine W** was first reported by Wang et al. in 2010, following its isolation from an ethanol extract of Scutellaria barbata.[1] The elucidation was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS), which are standard techniques for the characterization of novel natural products.[1][2]

Spectroscopic and Physical Data

The definitive characterization of a novel compound like **Scutebarbatine W** relies on a combination of spectroscopic techniques. High-Resolution Mass Spectrometry (HR-ESI-MS) is crucial for determining the elemental composition, while a full suite of NMR experiments is used to piece together the carbon-hydrogen framework.[2]

Table 1: Physicochemical and Mass Spectrometry Data for Scutebarbatine W



Parameter	Value
Molecular Formula	C26H31NO8
HR-ESI-MS [M+H]+	Data from primary literature required
Appearance	Data from primary literature required
Optical Rotation [α]D	Data from primary literature required

Table 2: ¹H NMR Spectroscopic Data for **Scutebarbatine W**

Note: Data to be populated from the primary literature (Wang et al., Chem. Pharm. Bull., 2010). The following is a representative structure.

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	e.g., 2.50	m	-
2	e.g., 1.85	m	-

Table 3: 13C NMR Spectroscopic Data for Scutebarbatine W

Note: Data to be populated from the primary literature (Wang et al., Chem. Pharm. Bull., 2010). The following is a representative structure.

Position	Chemical Shift (δ) ppm	Carbon Type (DEPT)
1	e.g., 35.4	CH ₂
2	e.g., 28.1	CH ₂
Nicotinoyl-C=O	e.g., 165.0	С



Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of neo-clerodane diterpenoids from Scutellaria barbata.

The isolation of **Scutebarbatine W** from the plant material involves a multi-step process of extraction and chromatography.[1]

- Extraction: The air-dried, powdered plant material of Scutellaria barbata is typically extracted exhaustively with ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.[1]
- Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, commonly using a mixture of chloroform and methanol, is employed to separate the extract into fractions of varying polarity.[1]
- Purification: Fractions containing the target compounds are further purified using repeated column chromatography, often including Sephadex LH-20 to remove pigments and smaller molecules, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

High-resolution mass spectrometry is essential for determining the molecular formula of the isolated compound.

- Instrumentation: A high-resolution mass spectrometer, such as a Thermo LTQ Orbitrap XL, is commonly used.[1]
- Method: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed by dissolving a small sample of the pure compound (typically <1 mg/mL) in a suitable solvent like methanol. The solution is then infused into the ESI source.
- Analysis: Data is acquired in positive ion mode to detect the protonated molecular ion [M+H]⁺. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition.

A comprehensive set of 1D and 2D NMR experiments is required for the complete structural assignment.

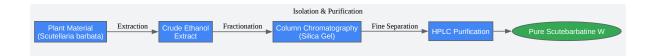


- Instrumentation: A high-field NMR spectrometer, such as a Bruker ARX-600 (600 MHz for ¹H), is used to acquire the spectra.[1]
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
- 1D NMR Experiments:
 - ¹H NMR: Determines the number, chemical environment, and coupling of protons.
 - 13C NMR: Identifies the number and electronic environment of all carbon atoms.
 - DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling correlations, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Visualized Workflows

The following diagrams illustrate the general workflow for the isolation and structural elucidation of a novel natural product like **Scutebarbatine W**.

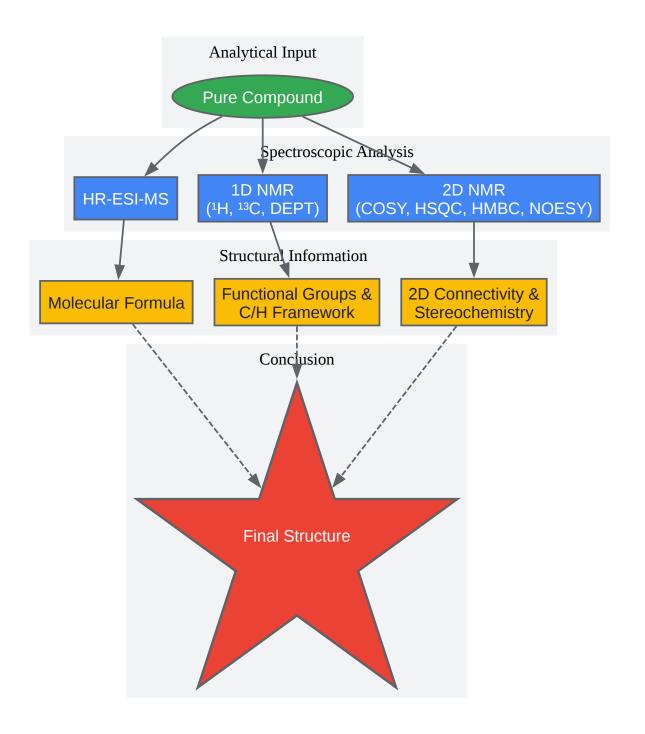




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Caption: General workflow for the isolation and purification of **Scutebarbatine W**.





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